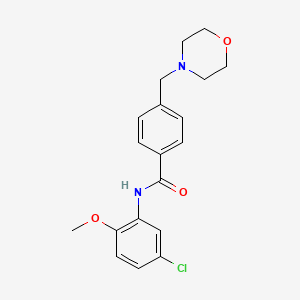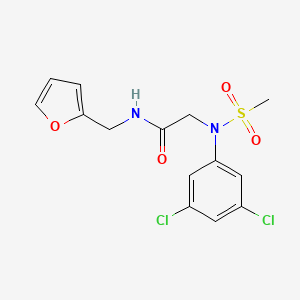
N-(5-chloro-2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in the regulation of mitosis, cell division, and cell proliferation. MLN8054 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide inhibits Aurora A kinase by binding to the ATP-binding site of the kinase. Aurora A kinase plays a critical role in the regulation of mitosis, cell division, and cell proliferation. Inhibition of Aurora A kinase by this compound leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the formation of mitotic spindles, which are essential for the proper segregation of chromosomes during cell division. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-characterized mechanism of action. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain assays. In addition, this compound has low selectivity for Aurora A kinase, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide. One area of research is the development of more selective Aurora A kinase inhibitors that have fewer off-target effects. Another area of research is the use of this compound in combination with other chemotherapeutic agents to enhance their antitumor activity. Finally, there is a need for further research on the pharmacokinetics and toxicity of this compound in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound inhibits the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, this compound has been shown to enhance the antitumor activity of other chemotherapeutic agents, such as paclitaxel and docetaxel.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-18-7-6-16(20)12-17(18)21-19(23)15-4-2-14(3-5-15)13-22-8-10-25-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDCNVZBJMIUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-1-naphthylmethanesulfonamide](/img/structure/B3466292.png)


![ethyl 4-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3466326.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3466331.png)
![ethyl 4-[4-(4-morpholinylmethyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B3466344.png)

![N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3466356.png)



![4-methoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3466375.png)
![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3466380.png)